Methyl 4-{[(3,5-dimethylisoxazol-4-yl)sulfonyl]amino}benzoate
Description
Methyl 4-{[(3,5-dimethylisoxazol-4-yl)sulfonyl]amino}benzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a sulfonamido group linked to a 3,5-dimethylisoxazole heterocyclic ring. The sulfonamide moiety (-SO₂-NH-) is a critical pharmacophore known for its role in hydrogen bonding and enzyme inhibition, as observed in sulfonylurea herbicides and pharmaceuticals . The 3,5-dimethylisoxazole ring contributes steric bulk and electronic effects, which may modulate target binding specificity.
Properties
Molecular Formula |
C13H14N2O5S |
|---|---|
Molecular Weight |
310.33 g/mol |
IUPAC Name |
methyl 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]benzoate |
InChI |
InChI=1S/C13H14N2O5S/c1-8-12(9(2)20-14-8)21(17,18)15-11-6-4-10(5-7-11)13(16)19-3/h4-7,15H,1-3H3 |
InChI Key |
QNWTTXDDKMJSNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(3,5-dimethylisoxazol-4-yl)sulfonyl]amino}benzoate typically involves multiple steps:
Formation of 3,5-dimethylisoxazole: This can be achieved through a cycloaddition reaction involving an alkyne and a nitrile oxide, often catalyzed by copper (I) or ruthenium (II) compounds.
Esterification: Finally, the sulfonamide is coupled with methyl 4-aminobenzoate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Formation of the Sulfonylamine Linkage
The sulfonyl chloride intermediate reacts with methyl 4-aminobenzoate to form the sulfonylamine bond. This reaction typically proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur center .
Reaction Mechanism :
-
Activation : The sulfonyl chloride group (SO₂Cl) becomes electrophilic.
-
Nucleophilic Attack : The amine group (NH₂) in methyl 4-aminobenzoate attacks the sulfur, displacing chloride.
-
Proton Transfer : Pyridine neutralizes the released HCl, stabilizing the product.
Sulfochlorination
The sulfochlorination of 3,5-dimethylisoxazole is critical for forming the reactive sulfonyl chloride intermediate. The methyl groups at positions 3 and 5 enhance the electron density of the ring, directing electrophilic substitution at position 4 .
Example Reaction :
Nucleophilic Substitution
The reaction with methyl 4-aminobenzoate involves nucleophilic attack by the amine group on the sulfonyl chloride, forming a stable sulfonylamine bond .
Example Reaction :
Stability and Reactivity
The compound’s stability depends on its functional groups:
-
Sulfonylamine : Resistant to hydrolysis under mild conditions but reactive under acidic/basic conditions.
-
Methyl Ester : Hydrolyzes to carboxylic acids in aqueous alkaline solutions .
Limitations and Challenges
-
Stereoselectivity : The reaction conditions must be optimized to minimize side products during sulfochlorination .
-
Purification : Column chromatography or crystallization may be required to isolate pure product .
While direct experimental data for Methyl 4-{[(3,5-dimethylisoxazol-4-yl)sulfonyl]amino}benzoate is limited, its reactivity can be inferred from analogous compounds in the provided sources. Further studies are recommended to validate these proposed mechanisms and applications.
Scientific Research Applications
Antibacterial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. Methyl 4-{[(3,5-dimethylisoxazol-4-yl)sulfonyl]amino}benzoate has been studied for its ability to inhibit both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis .
Table 1: Antibacterial Activity of this compound
| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Potential
The compound has also been explored for its anticancer properties. Studies have shown that derivatives containing the isoxazole moiety can act as inhibitors of specific cancer-related proteins, such as BRD4, which plays a role in transcriptional regulation in cancer cells . The compound's ability to modulate these pathways suggests potential therapeutic applications in treating various cancers.
Table 2: Anticancer Activity Against BRD4
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Methyl 4-{...}benzoate | 0.544 | BRD4 inhibition |
| DDT26 | 0.450 | BRD4 binding affinity |
Synthetic Applications
This compound serves as an important intermediate in organic synthesis. It is utilized in the development of more complex molecules, particularly those aimed at enhancing biological activity or improving pharmacokinetic properties.
Synthesis of Isoxazole Derivatives
The compound can be modified to yield various isoxazole derivatives with enhanced biological activities. The introduction of different substituents can lead to compounds with tailored properties suitable for specific therapeutic targets .
Table 3: Synthetic Pathways Involving Methyl 4-{...}benzoate
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Nucleophilic substitution | Isoxazole derivative | 85 |
| Sulfonamide formation | Sulfonamide derivative | 90 |
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant activity against resistant strains of Staphylococcus aureus, highlighting its potential as a novel antibacterial agent .
Investigation into Anticancer Mechanisms
Another research effort focused on the anticancer mechanisms of this compound, revealing that it effectively inhibits cell proliferation in breast cancer cell lines through modulation of BRD4 pathways. This finding supports further exploration into its use as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of Methyl 4-{[(3,5-dimethylisoxazol-4-yl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The isoxazole moiety may also contribute to its biological activity by interacting with various cellular pathways .
Comparison with Similar Compounds
Key Observations:
Ester Group Variation: Replacement of the methyl ester with ethyl (e.g., I-6273, I-6373) may alter metabolic stability and solubility.
Linker and Functional Group Differences :
- The target compound’s sulfonamido group contrasts with the sulfonylurea moieties in herbicides (e.g., metsulfuron), which include an additional carbonyl-urea linkage critical for binding to acetolactate synthase .
- Substitution of sulfonamido with phenethylthio (I-6373) introduces a sulfur atom, which may enhance lipophilicity or alter redox properties .
Heterocyclic Ring Position and Substituents: The 3,5-dimethylisoxazole in the target compound differs from the triazine (metsulfuron) or pyrimidine (tribenuron) rings in herbicides. Methyl groups at the 3- and 5-positions on the isoxazole may sterically hinder interactions compared to unsubstituted analogs .
Functional and Mechanistic Insights
Sulfonamide vs. Sulfonylurea Bioactivity
The sulfonamide group in the target compound is structurally simpler than the sulfonylurea herbicides (e.g., metsulfuron), which inhibit acetolactate synthase (ALS) via urea-mediated hydrogen bonding . The absence of the urea moiety in the target compound suggests divergent mechanisms, possibly targeting non-ALS enzymes or receptors.
Role of Heterocyclic Rings
- Isoxazole vs. Triazine/Pyrimidine: Triazine and pyrimidine rings in herbicides participate in π-π stacking and hydrogen bonding with ALS.
- Substituent Effects : Methyl groups on the isoxazole (3,5-dimethyl) may enhance metabolic stability by blocking oxidative degradation pathways, a strategy employed in agrochemical design .
Biological Activity
Methyl 4-{[(3,5-dimethylisoxazol-4-yl)sulfonyl]amino}benzoate, a compound featuring a sulfonamide moiety and a methyl benzoate structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, exploring its synthesis, mechanisms of action, and various pharmacological effects based on diverse scientific literature.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 270.32 g/mol. The structural representation includes a benzoate group linked to a sulfonamide derived from 3,5-dimethylisoxazole.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.32 g/mol |
| CAS Number | Not specified |
| Density | Not available |
| Solubility | Not available |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, compounds derived from isoxazole have shown cytotoxic effects against various cancer cell lines. A study highlighted that derivatives of 3,5-dimethylisoxazole possess a wide spectrum of biological activity, including anticancer effects through mechanisms such as DNA damage induction and apoptosis in tumor cells .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis : Similar compounds have been observed to cause double-strand breaks in DNA, leading to cell cycle arrest and subsequent apoptosis in cancer cells .
- Enzyme Inhibition : The sulfonamide group may interact with various enzymes involved in tumor metabolism and proliferation, thus inhibiting their activity and leading to reduced tumor growth.
Case Studies
- Study on Anticancer Efficacy : A case study involving the application of this compound analogs demonstrated significant inhibition of cell growth in MDA-MB-231 breast cancer cells with IC50 values below 1 µM. The study attributed this effect to the compound's ability to induce apoptosis through caspase activation pathways .
- Antibacterial Activity : Another investigation assessed the antibacterial properties of related sulfonamide compounds against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited moderate antibacterial activity, suggesting potential therapeutic applications beyond oncology .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its safety and efficacy:
- Absorption : Preliminary data suggest good gastrointestinal absorption.
- Metabolism : The compound may undergo hepatic metabolism; however, specific metabolic pathways remain to be elucidated.
- Toxicity : Toxicological evaluations indicate low toxicity in non-cancerous cells compared to cancerous counterparts, highlighting its therapeutic potential .
Q & A
Q. What are the established synthetic routes for Methyl 4-{[(3,5-dimethylisoxazol-4-yl)sulfonyl]amino}benzoate, and what key reaction conditions influence yield?
The synthesis typically involves sulfonylation of the amino group on the benzoate core with 3,5-dimethylisoxazole-4-sulfonyl chloride. Key steps include:
- Coupling Conditions : Use of aprotic solvents (e.g., THF or DCM) with a base (e.g., triethylamine) to deprotonate the amino group and facilitate sulfonamide bond formation .
- Temperature Control : Reactions are often conducted at 0–40°C to minimize side reactions like hydrolysis of the sulfonyl chloride .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures is critical for isolating the pure product .
Yield optimization requires stoichiometric precision, moisture-free conditions, and inert atmospheres to prevent degradation of reactive intermediates .
Q. How can researchers optimize the purification of this compound to achieve high purity for biological testing?
- Chromatographic Methods : Use silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 1:1 to 3:1) to resolve sulfonamide byproducts .
- Crystallization : Ethanol-water systems (e.g., 70:30 v/v) are effective for recrystallization, as demonstrated for structurally related sulfonamides .
- Analytical Monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water mobile phase) ensure purity >95% .
Q. What spectroscopic techniques are most effective for characterizing the sulfonamide linkage in this compound?
- 1H NMR : The sulfonamide NH proton appears as a singlet at δ 9.5–10.5 ppm in DMSO-d6, while the isoxazole methyl groups resonate at δ 2.1–2.4 ppm .
- IR Spectroscopy : Strong absorptions at 1340–1360 cm⁻¹ (S=O asymmetric stretch) and 1150–1170 cm⁻¹ (S=O symmetric stretch) confirm the sulfonamide group .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+ calculated for C₁₄H₁₅N₂O₅S: 331.0753) .
Advanced Research Questions
Q. How does the electronic nature of the 3,5-dimethylisoxazole substituent influence the sulfonamide group’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing isoxazole ring decreases electron density at the sulfonamide sulfur, enhancing its electrophilicity. This is evidenced by:
- Kinetic Studies : Faster reaction rates with primary amines compared to non-activated sulfonamides, as observed in triazine-based analogs .
- Computational Data : DFT calculations show a partial positive charge on the sulfur atom due to resonance effects from the isoxazole’s heterocyclic structure .
To leverage this, researchers can design reactions under mild basic conditions (pH 7–9) to avoid over-activation leading to decomposition .
Q. What strategies can resolve contradictions in biological activity data when testing this compound across different assay systems?
- Assay Standardization : Use a common positive control (e.g., known sulfonamide inhibitors) to normalize activity measurements .
- Solubility Adjustments : Pre-dissolve the compound in DMSO (≤1% v/v) and dilute in assay buffers to avoid aggregation artifacts .
- Metabolite Screening : LC-MS/MS can identify degradation products (e.g., hydrolyzed benzoate) that may interfere in cell-based vs. enzyme assays .
Q. In crystallographic studies, what challenges arise in determining the spatial arrangement of the sulfonamide and benzoate moieties, and how can they be addressed?
- Challenges :
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
